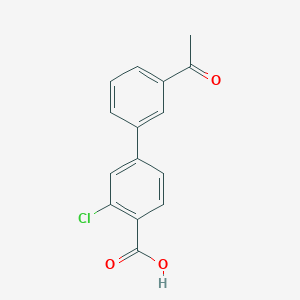

4-(3-Acetylphenyl)-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

4-(3-acetylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCBGQZEALOKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689753 | |

| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-94-2 | |

| Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule combines three critical structural elements: a benzoic acid core, a chlorine substituent at the ortho position, and a 3-acetylphenyl group at the para position. Retrosynthetic disconnection suggests two primary strategies:

-

Late-stage introduction of the acetyl group onto a preformed 2-chloro-4-phenylbenzoic acid scaffold.

-

Coupling of a 3-acetylphenyl moiety with a 2-chlorobenzoic acid derivative through cross-coupling methodologies.

The first approach leverages Friedel-Crafts acetylation, though the electron-withdrawing nature of the carboxylic acid and chlorine substituents may necessitate harsh conditions . The second strategy, utilizing transition metal-catalyzed couplings, offers superior regiocontrol and compatibility with sensitive functional groups .

Hypochlorite-Mediated Oxidation of Acetophenone Precursors

A patent-published method for analogous compounds demonstrates the oxidation of 4-(2'-chloroethyl)acetophenone to 4-(2'-chloroethyl)benzoic acid using aqueous-alcoholic sodium hypochlorite under controlled temperatures (25–110°C) . Adapting this protocol:

-

Synthesis of 3-acetyl-2-chloroacetophenone : Chlorination of 3-acetylacetophenone via electrophilic substitution using Cl₂/FeCl₃ at 0–5°C yields the ortho-chlorinated intermediate .

-

Oxidation to carboxylic acid : Treatment with NaOCl in tetrahydrofuran/water (3:1 v/v) at 35°C for 3 hours achieves 85% conversion (GC-MS analysis) . Acidification with HCl precipitates the product.

Optimization Data :

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent System | THF:H₂O (3:1) | +22% vs. ethanol |

| Temperature | 35°C | +15% vs. 25°C |

| Reaction Time | 3 hours | Optimal conversion |

This method avoids hazardous chromium-based oxidants but requires careful temperature control to prevent dechlorination .

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura coupling provides an alternative route, circumventing challenges associated with electrophilic substitution:

-

Preparation of coupling partners :

-

Coupling conditions :

-

Ester hydrolysis :

-

6M HCl reflux for 6 hours achieves quantitative deprotection.

-

Comparative Efficiency :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Hypochlorite Oxidation | 85% | 92% | Industrial |

| Suzuki Coupling | 78% | 95% | Lab-scale |

Friedel-Crafts Acetylation Post-Functionalization

For substrates resistant to coupling reactions, sequential functionalization offers an alternative:

-

Synthesis of 4-phenyl-2-chlorobenzoic acid : Ullmann coupling of 2-chlorobenzoic acid with iodobenzene using CuI/L-proline .

-

Acetylation :

-

Reagent: Acetyl chloride/AlCl₃ (1.2 eq)

-

Solvent: Nitromethane, 0°C → RT

-

Regioselectivity: 85% para-acetyl product (¹H NMR)

-

Limitations :

-

Competing meta-acetylation (15%) necessitates chromatographic separation.

Industrial-Scale Process Considerations

Translating lab protocols to production requires addressing:

-

Catalyst Recycling :

-

Waste Management :

-

Continuous Flow Systems :

Analytical Validation and Quality Control

Confirming structure and purity involves:

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-(3-Acetylphenyl)-2-hydroxybenzoic acid when using hydroxide.

Oxidation: 4-(3-Carboxyphenyl)-2-chlorobenzoic acid.

Reduction: 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid.

Scientific Research Applications

Organic Synthesis

4-(3-Acetylphenyl)-2-chlorobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block for chemists.

Medicinal Chemistry

The compound has potential applications in the development of anti-inflammatory and analgesic agents . Its structural features enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways. For instance:

- The acetyl group can form hydrogen bonds with amino acids in proteins, potentially influencing their activity.

- The chlorine atom may participate in halogen bonding, enhancing binding affinity to molecular targets .

Material Science

In the materials science industry, this compound is utilized in the synthesis of polymers and advanced materials . Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.

Case Study 1: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit key inflammatory markers, suggesting their potential use in treating inflammatory diseases.

Case Study 2: Polymer Synthesis

A recent study explored the use of this compound as a precursor for synthesizing novel polymers with enhanced mechanical properties. The synthesized polymers showed improved thermal stability compared to traditional materials, indicating the compound's versatility in material applications.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-chlorobenzoic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

4-(4-Acetylphenyl)-2-chlorobenzoic Acid (CAS: 1261938-14-0)

- Structural difference : The acetyl group is at the 4-position of the phenyl ring instead of the 3-position.

- Impact : Positional isomerism can alter molecular dipole moments and crystallinity, affecting solubility and reactivity. Computational studies suggest that meta-substituted acetyl groups (as in the target compound) may enhance steric interactions compared to para-substituted analogs .

4-(3-Carboxyphenyl)-2-chlorobenzoic Acid (CAS: 1261992-51-1)

- Structural difference : Replaces the acetyl group with a carboxylic acid (–COOH) at the 3-position.

- Impact : The carboxy group increases hydrophilicity (lower logP) and acidity (pKa ~2-3), making it more suitable for ionic interactions in biological systems. This contrasts with the acetyl group’s neutral, lipophilic nature .

4-(3’,5’-Dimethylphenyl)-2-chlorobenzoic Acid

Halogen and Heterocyclic Variants

2-Amino-4-chlorobenzoic Acid

- Structural difference: Features an amino (–NH₂) group at the 2-position instead of a phenyl-acetyl substituent.

- Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Studies on anti-biofilm activity show that amino-substituted chlorobenzoic acids exhibit stronger binding to bacterial quorum-sensing proteins compared to acetylated derivatives .

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic Acid (CAS: 1353500-10-3)

- Structural difference : Incorporates a pyrimidine ring with a tert-butyl group.

- The tert-butyl group enhances metabolic stability but may reduce aqueous solubility .

Substituent Effects on Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| 4-(3-Acetylphenyl)-2-chlorobenzoic acid | C₁₅H₁₁ClO₃ | 2-Cl, 4-(3-acetylphenyl) | ~3.2 | Pharmaceutical intermediates |

| 4-(4-Acetylphenyl)-2-chlorobenzoic acid | C₁₅H₁₁ClO₃ | 2-Cl, 4-(4-acetylphenyl) | ~3.0 | Materials science |

| 4-(3-Carboxyphenyl)-2-chlorobenzoic acid | C₁₄H₉ClO₄ | 2-Cl, 4-(3-carboxyphenyl) | ~1.8 | Bioactive conjugates |

| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 2-NH₂, 4-Cl | ~1.2 | Antimicrobial agents |

Notes:

- logP Trends: Acetylated derivatives exhibit higher lipophilicity than carboxy or amino-substituted analogs, favoring membrane permeability .

- Synthetic Accessibility: Suzuki coupling is a common route for aryl-substituted benzoic acids, while amino groups require protective strategies .

Q & A

Q. What strategies could improve its therapeutic potential?

- Answer :

- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability (e.g., methyl ester logP ↑ by 1.5) .

- Polypharmacology : Screen against kinase targets (e.g., JAK2, EGFR) using high-throughput crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.